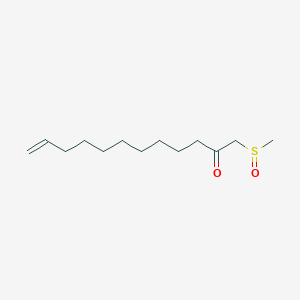

1-(Methanesulfinyl)dodec-11-en-2-one

Description

1-(Methanesulfinyl)dodec-11-en-2-one is a sulfinyl-containing organic compound characterized by a methanesulfinyl group (-S(O)CH₃) attached to a dodec-11-en-2-one backbone. The dodec-11-en-2-one moiety consists of a 12-carbon chain with a ketone at the second position and a double bond at the 11th position. The sulfinyl group introduces chirality and polarizability, influencing its reactivity, solubility, and stability. While direct structural data for this compound is absent in the provided evidence, analogous sulfinyl-containing molecules (e.g., benzimidazole derivatives and alkanesulfinyl chlorides) offer insights into its behavior .

Properties

CAS No. |

13133-46-5 |

|---|---|

Molecular Formula |

C13H24O2S |

Molecular Weight |

244.40 g/mol |

IUPAC Name |

1-methylsulfinyldodec-11-en-2-one |

InChI |

InChI=1S/C13H24O2S/c1-3-4-5-6-7-8-9-10-11-13(14)12-16(2)15/h3H,1,4-12H2,2H3 |

InChI Key |

UQPBHDUPCDJQNC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methanesulfinyl)dodec-11-en-2-one typically involves the reaction of dodec-11-en-2-one with a methanesulfinylating agent. One common method is the reaction of dodec-11-en-2-one with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfinyl)dodec-11-en-2-one undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Formation of 1-(Methanesulfonyl)dodec-11-en-2-one.

Reduction: Formation of 1-(Methylthio)dodec-11-en-2-one.

Substitution: Formation of various substituted dodec-11-en-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methanesulfinyl)dodec-11-en-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methanesulfinyl)dodec-11-en-2-one involves its interaction with specific molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Methanesulfinyl Groups

describes the synthesis of benzimidazole derivatives containing methanesulfinyl groups, such as 4-[5-difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid. Key comparisons include:

However, the lack of aromatic stabilization could render its sulfinyl group more prone to decomposition .

Alkanesulfinyl Chlorides

discusses methanesulfinyl chloride (CH₃S(O)Cl) and related compounds. Comparisons highlight critical stability and handling differences:

The absence of a chloride leaving group in this compound likely improves its stability compared to sulfinyl chlorides. However, the long hydrocarbon chain could introduce hydrophobicity, slowing hydrolysis relative to smaller sulfinyl compounds .

Research Findings and Implications

- Synthesis Challenges : Unlike benzimidazole derivatives synthesized via sulfonylation (), this compound may require specialized methods to preserve the sulfinyl group during reactions.

- Stability Considerations : Analogous to alkanesulfinyl chlorides (), this compound should be stored anhydrously to prevent decomposition, though its risk profile is milder.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.